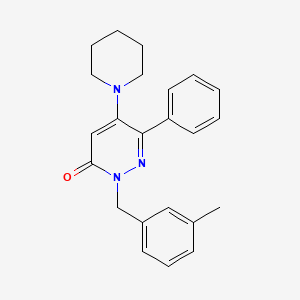

TCMDC-125526

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(3-methylphenyl)methyl]-6-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a piperidine ring, a phenyl group, and a pyridazinone core

Applications De Recherche Scientifique

2-[(3-methylphenyl)methyl]-6-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:

Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and mechanisms.

Biology: It can be used as a probe to study biological processes, such as enzyme interactions and cellular signaling pathways.

Medicine: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

Industry: Its unique properties may find applications in the development of new materials, such as polymers or coatings, with enhanced performance characteristics.

Mécanisme D'action

Target of Action

TCMDC-125526, also known as “2-[(3-methylphenyl)methyl]-6-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one” or “2-(3-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone”, primarily targets the essential malarial kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .

Mode of Action

The compound interacts with PfCLK3 through a co-crystal structure . This interaction facilitates the rational design of covalent inhibitors of this validated drug target . An allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome is targeted to improve the selectivity of hit molecules .

Biochemical Pathways

The affected biochemical pathway involves the phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes . This suggests that inhibitors of PfCLK3 might have parasiticidal activity at any stage of the parasite life cycle where RNA splicing plays an essential role .

Result of Action

The compound displays low nanomolar potency and covalent inhibition in both recombinant protein and P. falciparum killing assays . Its efficacy in parasites is maintained even when it is washed out 6 hours after exposure . It shows significantly improved kinase selectivity relative to other compounds, and cell viability experiments in HepG2 cultures also demonstrated an over 500-fold selectivity index relative to P. falciparum parasites .

Analyse Biochimique

Biochemical Properties

TCMDC-125526 interacts with various enzymes and proteins in biochemical reactions. It has been identified as a potential inhibitor of the Plasmodium falciparum enzyme PfCLK3 . The nature of these interactions is likely to involve binding to the active site of the enzyme, inhibiting its function and thus disrupting the life cycle of the malaria parasite .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its potential role as an antimalarial agent. By inhibiting the PfCLK3 enzyme, this compound could disrupt the life cycle of the malaria parasite within host cells . This could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the PfCLK3 enzyme. It is believed to bind to the active site of this enzyme, inhibiting its function . This could lead to changes in gene expression and disrupt the life cycle of the malaria parasite.

Temporal Effects in Laboratory Settings

It is known that the compound has potential as an antimalarial agent, and its effects on the PfCLK3 enzyme could disrupt the life cycle of the malaria parasite .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Given its potential as an antimalarial agent, it is likely that its effects would vary with dosage, with higher doses potentially leading to greater disruption of the malaria parasite’s life cycle .

Metabolic Pathways

Its interaction with the PfCLK3 enzyme suggests that it may be involved in the metabolic pathways of the malaria parasite .

Transport and Distribution

Given its potential role as an antimalarial agent, it is likely that it is transported to and concentrated in areas of the cell where the PfCLK3 enzyme is active .

Subcellular Localization

Given its interaction with the PfCLK3 enzyme, it is likely that it is localized to the same areas of the cell where this enzyme is active .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methylphenyl)methyl]-6-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method involves the initial formation of the pyridazinone core, followed by the introduction of the piperidine and phenyl groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-[(3-methylphenyl)methyl]-6-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or the piperidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other piperidine derivatives and pyridazinone-based molecules. Examples include:

- 2-[(3-methylphenyl)methyl]-6-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one

- 2-[(4-methylphenyl)methyl]-6-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one

- 2-[(3-methylphenyl)methyl]-6-phenyl-5-(morpholin-1-yl)-2,3-dihydropyridazin-3-one

Uniqueness

The uniqueness of 2-[(3-methylphenyl)methyl]-6-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Propriétés

IUPAC Name |

2-[(3-methylphenyl)methyl]-6-phenyl-5-piperidin-1-ylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O/c1-18-9-8-10-19(15-18)17-26-22(27)16-21(25-13-6-3-7-14-25)23(24-26)20-11-4-2-5-12-20/h2,4-5,8-12,15-16H,3,6-7,13-14,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCORYRHMZIXGBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C(=O)C=C(C(=N2)C3=CC=CC=C3)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2484583.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone](/img/structure/B2484587.png)

![3-butyl-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2484595.png)

![N-(3-chloro-4-methoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2484598.png)

![6-{[4-(4-ethoxyphenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2484601.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B2484603.png)